1-(3-Amino-propyl)-homopiperidine Dihydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

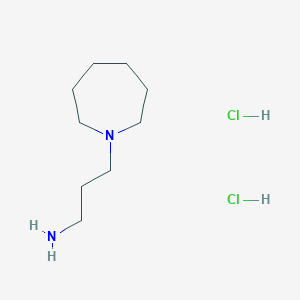

1-(3-Amino-propyl)-homopiperidine Dihydrochloride is a chemical compound with the molecular formula C9H22Cl2N2. It is a derivative of azepane, a seven-membered heterocyclic amine, and is commonly used in various scientific research applications. The compound is known for its unique structure, which includes a propylamine chain attached to an azepane ring, and its dihydrochloride form enhances its solubility in water.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride typically involves the reaction of azepane with 3-chloropropylamine hydrochloride under controlled conditions. The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the nucleophilic substitution reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. The process involves large-scale reactors and continuous monitoring of reaction parameters such as temperature, pressure, and pH. The final product is subjected to rigorous quality control measures to meet industry standards.

Analyse Chemischer Reaktionen

Types of Reactions

1-(3-Amino-propyl)-homopiperidine Dihydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding amine oxides.

Reduction: It can be reduced to form secondary or tertiary amines.

Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic conditions.

Major Products Formed

Oxidation: Amine oxides.

Reduction: Secondary or tertiary amines.

Substitution: Alkylated or acylated derivatives.

Wissenschaftliche Forschungsanwendungen

1-(3-Amino-propyl)-homopiperidine Dihydrochloride is utilized in various scientific research fields:

Chemistry: It serves as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

Biology: The compound is used in the study of enzyme inhibition and receptor binding assays.

Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.

Wirkmechanismus

The mechanism of action of 1-(3-Amino-propyl)-homopiperidine Dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator, depending on the target and the context of its use. The azepane ring and the propylamine chain play crucial roles in its binding affinity and specificity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

3-(Piperidin-1-yl)propan-1-amine: Similar structure but with a six-membered piperidine ring instead of a seven-membered azepane ring.

3-(Morpholin-4-yl)propan-1-amine: Contains a morpholine ring, which includes an oxygen atom in the ring structure.

3-(Pyrrolidin-1-yl)propan-1-amine: Features a five-membered pyrrolidine ring.

Uniqueness

1-(3-Amino-propyl)-homopiperidine Dihydrochloride is unique due to its seven-membered azepane ring, which imparts distinct chemical and physical properties compared to its six-membered and five-membered counterparts. This structural difference can influence its reactivity, binding affinity, and overall effectiveness in various applications.

Biologische Aktivität

1-(3-Amino-propyl)-homopiperidine dihydrochloride, a compound with the CAS number 118979-65-0, is gaining attention for its biological activity, particularly in the fields of neuroscience and pharmacology. This article explores its biochemical properties, mechanisms of action, and potential therapeutic applications based on diverse research findings.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C8H18Cl2N2

- Molecular Weight : 201.15 g/mol

This compound features a homopiperidine ring with an amino group, which is critical for its biological interactions.

This compound exhibits significant biological activity by interacting with various neurotransmitter systems. It has been shown to act as a modulator of neurotransmitter release, particularly in the context of pain management and neuroprotection. Its mechanism may involve the inhibition of fatty acid amide hydrolase (FAAH), leading to increased levels of endogenous cannabinoids like anandamide, which are crucial for pain modulation and neuroprotection .

Cellular Effects

Research indicates that this compound influences cellular pathways related to neuronal survival and inflammation. In vitro studies have demonstrated that it can enhance neuronal resilience under stress conditions, suggesting potential applications in neurodegenerative diseases.

Case Studies and Experimental Data

Several studies have investigated the effects of this compound:

- Neuroprotection : In animal models, this compound has been shown to reduce mechanical allodynia and hyperalgesia, indicating its potential as an analgesic agent. For instance, administration in neuropathic pain models resulted in significant reductions in pain responses compared to control groups .

- Antinociceptive Properties : A study highlighted that doses ranging from 10 to 20 mg/kg provided effective pain relief without the side effects typically associated with opioid medications .

Comparative Analysis

The following table summarizes the biological activities of this compound compared to other related compounds:

| Compound Name | Mechanism of Action | Primary Application |

|---|---|---|

| This compound | FAAH inhibition, neuroprotection | Pain management, neuroprotection |

| Tetrahydroisoquinoline derivatives | Opioid receptor modulation | Analgesia |

| Norspermidine derivatives | Cell growth inhibition | Cancer therapy |

Eigenschaften

IUPAC Name |

3-(azepan-1-yl)propan-1-amine;dihydrochloride |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H20N2.2ClH/c10-6-5-9-11-7-3-1-2-4-8-11;;/h1-10H2;2*1H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MNSZZQJHMPGHDK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCCN(CC1)CCCN.Cl.Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22Cl2N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50640692 |

Source

|

| Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118979-65-0 |

Source

|

| Record name | 3-(Azepan-1-yl)propan-1-amine--hydrogen chloride (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50640692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.